molecular formula C8H4N2O2 B2975964 4,6-Dihydroxybenzene-1,3-dicarbonitrile CAS No. 75610-34-3

4,6-Dihydroxybenzene-1,3-dicarbonitrile

Cat. No. B2975964
CAS RN: 75610-34-3
M. Wt: 160.132
InChI Key: FPRQCDXOTPOQES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dihydroxybenzene-1,3-dicarbonitrile is a chemical compound with the molecular formula C8H4N2O2 and a molecular weight of 160.13 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 4,6-Dihydroxybenzene-1,3-dicarbonitrile is 1S/C8H4N2O2/c9-3-5-1-6 (4-10)8 (12)2-7 (5)11/h1-2,11-12H . This indicates that the molecule consists of an isophthalonitrile group (benzene-1,3-dicarbonitrile) with hydroxy groups attached to the 4 and 6 positions of the benzene ring.


Physical And Chemical Properties Analysis

4,6-Dihydroxybenzene-1,3-dicarbonitrile is a powder at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Materials Science: Covalent Organic Frameworks (COFs)

4,6-Dihydroxybenzene-1,3-dicarbonitrile is utilized as an organic monomer in the synthesis of Covalent Organic Frameworks . COFs are a class of porous crystalline materials formed through the linkage of organic units by strong covalent bonds. They exhibit a high surface area, tunable porosity, and structural diversity, making them suitable for gas storage, separation, catalysis, and sensing applications.

Organic Synthesis: Building Block for Heterocyclic Compounds

In organic chemistry, this compound serves as a precursor for synthesizing various heterocyclic compounds . Its reactive nitrile groups can undergo cyclization reactions to form aromatic rings with potential pharmacological activities.

Pharmaceutical Development: Drug Synthesis

The dihydroxybenzene moiety of 4,6-Dihydroxybenzene-1,3-dicarbonitrile is significant in pharmaceutical chemistry. It can be incorporated into drug molecules, contributing to their therapeutic properties, such as antioxidant or anti-inflammatory effects.

Chemical Research: Analytical Studies

This compound is often used in analytical studies, including NMR, HPLC, LC-MS, and UPLC, to understand its chemical behavior and properties, which can be foundational for further chemical research .

Industrial Applications: Dyes and Pigments

The hydroxy and nitrile functional groups of 4,6-Dihydroxybenzene-1,3-dicarbonitrile make it a valuable intermediate in the production of dyes and pigments. These groups can participate in various chemical reactions, leading to a wide range of colorants for industrial use .

Academic Research: Experimental Studies

In academic settings, 4,6-Dihydroxybenzene-1,3-dicarbonitrile is used for experimental and research purposes. Its properties are studied to develop new methodologies and syntheses in organic chemistry .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4,6-dihydroxybenzene-1,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O2/c9-3-5-1-6(4-10)8(12)2-7(5)11/h1-2,11-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRQCDXOTPOQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C#N)O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dihydroxybenzene-1,3-dicarbonitrile

CAS RN

75610-34-3
Record name 4,6-dihydroxybenzene-1,3-dicarbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.